![molecular formula C10H8O2 B116279 5-Ethynyl-2-methoxybenzaldehyde CAS No. 142686-55-3](/img/structure/B116279.png)
5-Ethynyl-2-methoxybenzaldehyde
Overview
Description
5-Ethynyl-2-methoxybenzaldehyde is a chemical compound that belongs to the family of benzaldehydes . It is a derivative of benzaldehyde, which is one of the important groups of benzoate derivatives . Some of these derivatives, exhibiting refreshing fragrance, can be used as flavoring ingredients in food and cosmetics .
Scientific Research Applications
Potential Precursors to DNA Intercalators
5-Ethynyl-2-methoxybenzaldehyde may have applications in the synthesis of phthalazines, which are potential precursors to DNA intercalators. This synthesis involves conversion of related benzaldehydes and could lead to compounds with significant biological activities (Tsoungas & Searcey, 2001).
Synthesis of Bioconjugates
This compound has been used in the selective modification of the N-terminus of peptides and proteins, creating bioconjugates. This process, which utilizes 2-ethynylbenzaldehydes (2-EBA), including variants like 2-ethynyl-4-hydroxy-5-methoxybenzaldehyde, has shown promise for single-site modification of biomolecules (Deng et al., 2020).
Molecular Self-Assembly
5-Ethynyl-2-methoxybenzaldehyde might contribute to the understanding of molecular self-assembly. Studies have shown that similar o-methoxybenzaldehydes can associate in a specific manner to form structures like tapes and staircases, influenced by weak interactions like hydrogen bonds (Moorthy et al., 2005).
Antimicrobial and Antifungal Properties
Related methoxybenzaldehydes have demonstrated significant antimicrobial and antifungal properties. These findings suggest potential applications in the pharmaceutical industry for similar compounds like 5-Ethynyl-2-methoxybenzaldehyde (Harohally et al., 2017).
properties
IUPAC Name |
5-ethynyl-2-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-3-8-4-5-10(12-2)9(6-8)7-11/h1,4-7H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOCSKZHQUNZAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617655 | |
Record name | 5-Ethynyl-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethynyl-2-methoxybenzaldehyde | |
CAS RN |
142686-55-3 | |
Record name | 5-Ethynyl-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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